N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of appropriate thieno[2,3-d]pyrimidine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Uniqueness
N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C16H17N3S |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N,N-diethyl-6-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-19(4-2)15-13-10-14(12-8-6-5-7-9-12)20-16(13)18-11-17-15/h5-11H,3-4H2,1-2H3 |
InChI Key |
YAJMHFAINLVTDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=C2C=C(SC2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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